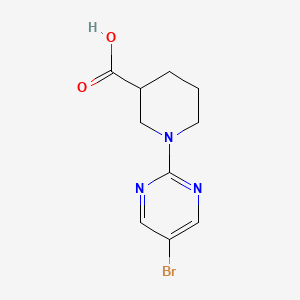
3-Chloro-5-phenylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Activity
3-Chloro-5-phenylpyridine: derivatives have been synthesized and evaluated for their potential as herbicides. These compounds have shown promising results in inhibiting the growth of various weed species. For example, certain derivatives demonstrated moderate herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatment . The introduction of 3-chloro-5-trifluoromethylpyridine moieties has been beneficial for forming stable interactions with target enzymes in plants, indicating the potential for optimization as herbicide candidates .
Synthesis of Biologically Active Molecules
The phenylpyridine structure is a key component in the synthesis of biologically active molecules. It has been widely used in the study of compounds with medicinal properties, pesticides, and veterinary drugs. The versatility of 3-Chloro-5-phenylpyridine allows for the creation of a variety of small molecules with potential applications in these fields .
Development of Pesticides
Derivatives of 3-Chloro-5-phenylpyridine have been explored for their use in developing new pesticides. The structural flexibility of phenylpyridine moieties enables the design of compounds with specific target activities, which can be tailored to address resistance issues in pests .
Insecticidal Properties
The ongoing challenge of increasing insecticide resistance necessitates the development of new compounds3-Chloro-5-phenylpyridine derivatives are being investigated for their insecticidal properties, particularly against pests that have developed resistance to current treatments .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3- [3-chloro-5- (5- { [ (1s)-1-phenylethyl]amino}isoxazolo [5,4-c]pyridin-3-yl)phenyl]propan-1-ol, is known to target theSerine/threonine-protein kinase PLK1 in humans .
Result of Action
The molecular and cellular effects of 3-Chloro-5-phenylpyridine’s action are not well-documented. Given its potential target, it may have effects on cellular processes regulated by the Serine/threonine-protein kinase PLK1. More research is needed to confirm this .
Propiedades
IUPAC Name |
3-chloro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRGAUVWHBXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376562 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenylpyridine | |
CAS RN |
292068-12-3 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)




![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)





